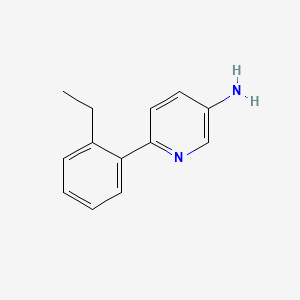

6-(2-Ethylphenyl)pyridin-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

6-(2-ethylphenyl)pyridin-3-amine |

InChI |

InChI=1S/C13H14N2/c1-2-10-5-3-4-6-12(10)13-8-7-11(14)9-15-13/h3-9H,2,14H2,1H3 |

InChI Key |

YWLMDCYSKUZMTL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C2=NC=C(C=C2)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Molecular Structure Confirmation

Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups present in 6-(2-Ethylphenyl)pyridin-3-amine. The spectrum of a primary aromatic amine is typically characterized by several key absorption bands.

For a primary amine, two N-H stretching bands are expected in the region of 3500-3200 cm⁻¹. wpmucdn.comorgchemboulder.comspectroscopyonline.com Specifically, primary aromatic amines typically show a symmetric and an asymmetric N-H stretch. wpmucdn.com The N-H bending vibration, or scissoring motion, for primary amines is generally observed in the 1650-1580 cm⁻¹ region. orgchemboulder.com Additionally, a broad band resulting from N-H wagging can be seen between 910-665 cm⁻¹. orgchemboulder.com

The aromatic nature of the compound gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic rings in the 1600-1450 cm⁻¹ region. The C-N stretching vibration for aromatic amines is typically strong and appears in the 1335-1250 cm⁻¹ range. orgchemboulder.com The presence of the ethyl group will be indicated by aliphatic C-H stretching vibrations between 3000 and 2800 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| N-H Asymmetric Stretch | ~3400-3300 | Primary Amine |

| N-H Symmetric Stretch | ~3330-3250 | Primary Amine |

| Aromatic C-H Stretch | >3000 | Phenyl and Pyridyl Rings |

| Aliphatic C-H Stretch | ~2960-2850 | Ethyl Group |

| N-H Bend (Scissoring) | ~1650-1580 | Primary Amine |

| Aromatic C=C Stretch | ~1600-1450 | Phenyl and Pyridyl Rings |

| C-N Stretch | ~1335-1250 | Aromatic Amine |

| N-H Wag | ~910-665 | Primary and Secondary Amines |

Raman Spectroscopy Techniques

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectra would be expected to show characteristic bands for the aromatic rings. The N-H stretching and deformation frequencies are also observable in Raman spectra. ias.ac.in The in-plane deformation of the N-H group in primary amines gives a sharp band around 1623 cm⁻¹ in chloroform solution. ias.ac.in Solvent effects can cause shifts in the N-H stretching and deformation frequencies, indicating hydrogen bonding interactions. ias.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Positional Determination

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound, providing detailed information about the chemical environment, connectivity, and spatial arrangement of the hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound will show distinct signals for the protons of the ethyl group, the phenyl ring, and the pyridyl ring. The chemical shifts (δ) are influenced by the electronic effects of the substituents.

Ethyl Group: The ethyl group will exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, due to spin-spin coupling. The methyl protons are expected to resonate at a higher field (lower δ value) than the methylene protons.

Aromatic Protons: The protons on the phenyl and pyridyl rings will appear in the aromatic region, typically between δ 6.0 and 9.0 ppm. ucsd.edursc.org The exact chemical shifts and coupling patterns will depend on the substitution pattern. Protons on the pyridine (B92270) ring are often deshielded compared to those on a benzene (B151609) ring due to the electronegativity of the nitrogen atom. modgraph.co.uk The protons on the substituted phenyl ring will show a complex splitting pattern.

Amine Protons: The protons of the primary amine (NH₂) group will typically appear as a broad singlet, and its chemical shift can be variable due to hydrogen bonding and exchange with the solvent. pdx.edu

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂CH₃ | ~1.2 | Triplet |

| -CH₂ CH₃ | ~2.7 | Quartet |

| -NH₂ | Variable (broad) | Singlet |

| Phenyl-H | ~7.0-7.5 | Multiplet |

| Pyridyl-H | ~7.0-8.5 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. The chemical shifts are influenced by hybridization and electronegativity. uoi.gr

Ethyl Group: The methyl and methylene carbons of the ethyl group will appear in the aliphatic region (upfield).

Aromatic Carbons: The carbons of the phenyl and pyridyl rings will resonate in the aromatic region, typically between δ 110 and 160 ppm. libretexts.orgtestbook.com The carbon atom attached to the nitrogen in the pyridine ring (C6) and the carbon attached to the amino group (C3) will have their chemical shifts significantly influenced by these substituents. The electronegative nitrogen atom in the pyridine ring generally causes a downfield shift for the adjacent carbons (C2 and C6). testbook.com The amino group, being an electron-donating group, will cause an upfield shift for the carbons it is attached to (ipso-carbon) and the para-carbon. mdpi.com

Quaternary Carbons: The carbon atoms at the point of substitution on the rings (C2 of the phenyl ring and C6 of the pyridyl ring) will appear as quaternary carbons with lower intensity.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Advanced Two-Dimensional NMR Correlational Techniques

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment will show correlations between protons that are spin-spin coupled. libretexts.org This is particularly useful for identifying adjacent protons, such as those in the ethyl group and on the aromatic rings. For instance, a cross-peak between the methyl and methylene signals of the ethyl group would confirm their connectivity. Similarly, correlations between adjacent protons on the phenyl and pyridyl rings would help in their assignment.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. mdpi.com Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This technique is invaluable for assigning the signals of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment shows correlations between protons and carbons that are separated by two or three bonds. ipb.pt HMBC is crucial for establishing the connectivity between different fragments of the molecule. For example, it can show correlations between the methylene protons of the ethyl group and the carbons of the phenyl ring, confirming the position of the ethyl group. It can also confirm the connectivity between the phenyl and pyridyl rings by showing correlations between protons on one ring and carbons on the other.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

While specific experimental UV-Vis absorption data for this compound is not extensively reported in peer-reviewed literature, a theoretical analysis based on its molecular structure allows for the prediction of its electronic absorption characteristics. The molecule incorporates two primary chromophores: the 2-ethylphenyl group and the 3-aminopyridine moiety. The electronic spectrum is expected to be dominated by transitions involving the π-electron systems of these aromatic rings.

The primary electronic transitions anticipated for this compound are π → π* (pi to pi star) and n → π* (n to pi star) transitions.

π → π Transitions:* These are high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The conjugation between the phenyl and pyridine rings creates an extended π-system, which is expected to lower the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This conjugation typically results in a bathochromic shift (a shift to longer wavelengths) compared to the individual, non-conjugated chromophores of benzene and aminopyridine. The spectrum would likely exhibit strong absorption bands in the near-UV region.

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (the lone pair on the pyridine and amine nitrogen atoms) to a π* antibonding orbital. researchgate.net Generally, n → π* transitions are of much lower intensity than π → π* transitions. researchgate.net They are expected to appear as weak, lower-energy (longer wavelength) shoulders or bands in the spectrum.

The substitution of the ethyl group on the phenyl ring is predicted to have a minor electronic effect, primarily acting as a weak auxochrome, which might cause a small red shift. However, its main influence is steric, affecting the planarity between the two rings, which in turn influences the degree of conjugation and the precise position and intensity of the absorption maxima (λmax).

| Transition Type | Orbitals Involved | Expected Relative Intensity | Anticipated Spectral Region |

|---|---|---|---|

| π → π | π (HOMO) → π (LUMO) | High (ε > 10,000) | Near-UV (~250-350 nm) |

| n → π | n (Nitrogen lone pair) → π (LUMO) | Low (ε < 2,000) | Near-UV / Visible (>300 nm) |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

A definitive crystal structure for this compound has not been reported in publicly accessible crystallographic databases. However, based on fundamental structural principles and data from analogous molecules, such as 6-methylpyridin-3-amine, a detailed prediction of its solid-state conformation and intermolecular interactions can be formulated. researchgate.net

Molecular Conformation: The most significant conformational feature of this compound is the expected dihedral angle between the planes of the pyridine and phenyl rings. Due to significant steric hindrance from the ortho-ethyl group on the phenyl ring, the two aromatic systems are highly unlikely to be coplanar. This steric clash would force the phenyl ring to rotate out of the plane of the pyridine ring, resulting in a twisted conformation. This twisting would reduce the orbital overlap between the two π-systems, thereby limiting electronic conjugation in the solid state.

Intermolecular Interactions: In the crystalline lattice, the molecules are expected to be organized through a network of intermolecular interactions. The primary and strongest of these would be hydrogen bonds. The amine group (-NH₂) is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring is a strong hydrogen bond acceptor. It is highly probable that intermolecular N-H···N hydrogen bonds would form, linking adjacent molecules into chains or dimeric motifs, a feature observed in the crystal structure of the related 6-methylpyridin-3-amine. researchgate.net

C-H···π interactions: Where hydrogen atoms from the ethyl group or the aromatic rings interact with the electron clouds of adjacent aromatic rings.

π-π stacking: While possible, extensive face-to-face π-π stacking is likely to be sterically hindered by the non-planar, twisted conformation of the molecule. Offset or edge-to-face stacking arrangements might be more favorable.

| Parameter | Predicted Characteristic | Rationale / Comparison |

|---|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic | Common for organic molecules of this type. |

| Dihedral Angle (Pyridine-Phenyl) | Significant twist (> 40°) | Steric hindrance from the ortho-ethyl group. |

| Primary Intermolecular Interaction | N-H···N Hydrogen Bonding | Presence of amine (donor) and pyridine (acceptor) groups. researchgate.net |

| Secondary Interactions | C-H···π, van der Waals forces | Ubiquitous in packing of aromatic organic molecules. |

Computational and Theoretical Investigations of 6 2 Ethylphenyl Pyridin 3 Amine Electronic and Structural Features

Density Functional Theory (DFT) Methodology for Ground State Properties

Density Functional Theory (DFT) has emerged as a leading computational method for predicting the electronic structure and properties of molecules with a favorable balance of accuracy and computational cost. DFT calculations are centered on the principle that the ground-state energy of a many-electron system can be determined from its electron density. This approach is particularly valuable for understanding the geometry, electronic features, and reactivity of organic molecules like 6-(2-Ethylphenyl)pyridin-3-amine.

The first step in a thorough computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For this compound, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. Due to the rotational freedom around the single bond connecting the phenyl and pyridine (B92270) rings, as well as the ethyl group, multiple conformations may exist.

Conformational analysis is therefore crucial to identify the global minimum energy structure. This typically involves systematically rotating the flexible bonds and performing geometry optimizations for each starting conformation. The relative energies of the resulting conformers are then compared to identify the most stable arrangement. It is anticipated that the planarity of the pyridine ring will be largely maintained, while the ethylphenyl group will likely be twisted out of the plane of the pyridine ring to minimize steric hindrance between the hydrogen atoms on the respective rings and the ethyl group. The final optimized geometry provides the foundation for all subsequent electronic structure calculations.

With an optimized geometry in hand, a deeper analysis of the electronic structure can be undertaken. This involves examining the distribution and energies of the molecular orbitals, the electrostatic potential surrounding the molecule, and the nature of charge transfer within the molecular framework.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, reflecting its capacity to donate electrons. Conversely, the LUMO is likely to be distributed across the aromatic system, with potential contributions from the ethylphenyl ring.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule that is more readily polarizable and reactive. The HOMO-LUMO gap can be correlated with the electronic absorption spectra of the molecule.

Table 1: Theoretical Frontier Molecular Orbital Data for Pyridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Pyridine | -6.78 | -0.45 | 6.33 |

| 3-Aminopyridine | -5.89 | -0.21 | 5.68 |

| Quinoline | -6.646 | -1.816 | 4.83 |

Note: The data in this table is based on theoretical calculations for related pyridine compounds and serves as an illustrative example. The actual values for this compound would require specific DFT calculations.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP is plotted onto the molecule's surface, with different colors representing varying electrostatic potential values. Typically, red and yellow regions indicate areas of negative potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue and green regions represent areas of positive potential, which are electron-deficient and prone to nucleophilic attack.

For this compound, the MEP map is expected to show the most negative potential (red/yellow) localized around the nitrogen atom of the pyridine ring and the amino group, due to the presence of lone pairs of electrons. These regions represent the most likely sites for protonation and interaction with electrophiles. The hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential (blue/green), indicating their susceptibility to interaction with nucleophiles. The MEP map provides a comprehensive picture of the molecule's charge landscape and its reactive sites.

The presence of both electron-donating (amino group) and electron-withdrawing (pyridine ring) moieties within this compound suggests the possibility of intramolecular charge transfer (ICT). Upon electronic excitation, an electron can be promoted from a donor-localized orbital to an acceptor-localized orbital, resulting in a charge-separated excited state. This phenomenon is often associated with a significant change in the molecule's dipole moment upon excitation and can have a profound impact on its photophysical properties, such as fluorescence.

Theoretical calculations can quantify the extent of charge transfer by analyzing the changes in electron density distribution between the ground and excited states. The twisting of the ethylphenyl group relative to the pyridine ring can also play a role in facilitating or hindering ICT processes, a phenomenon known as Twisted Intramolecular Charge Transfer (TICT).

For this compound, the presence of the electronegative nitrogen atoms and the amino group is expected to result in a significant dipole moment. The vector of the dipole moment would likely originate from the less electronegative parts of the molecule (the ethylphenyl group) and point towards the more electronegative region (the aminopyridine moiety). The calculated dipole moment can be compared with experimental values if available, providing a means to validate the computational methodology.

Reactivity Indices Derivation from Quantum Chemical Parameters

Quantum chemical calculations are instrumental in deriving reactivity indices that predict the chemical behavior of a molecule. These parameters are typically obtained from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, these calculations would yield values for key descriptors such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These indices are crucial for understanding the molecule's propensity to donate or accept electrons in chemical reactions.

A hypothetical data table for such reactivity indices, based on typical values for similar amine-substituted phenylpyridine systems, is presented below.

| Quantum Chemical Parameter | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -5.50 |

| LUMO Energy | ELUMO | - | -0.80 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.70 |

| Ionization Potential | IP | -EHOMO | 5.50 |

| Electron Affinity | EA | -ELUMO | 0.80 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.15 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.35 |

| Global Electrophilicity Index | ω | χ2/(2η) | 2.11 |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a specific computational study on this compound.

Theoretical Spectroscopy for Vibrational and Electronic Transitions

Computational methods are also employed to predict and interpret spectroscopic data, providing a deeper understanding of the molecule's vibrational modes and electronic transitions.

Ab Initio and DFT-Based Vibrational Spectra Prediction and Assignment

Theoretical vibrational analysis, using methods such as DFT with an appropriate basis set (e.g., B3LYP/6-311++G(d,p)), would predict the infrared (IR) and Raman spectra of this compound. This analysis involves the calculation of harmonic vibrational frequencies corresponding to the normal modes of vibration. A detailed assignment of these calculated frequencies to specific molecular motions, such as N-H stretching, C=N stretching of the pyridine ring, and various bending and deformation modes, would be performed. This theoretical spectrum would be invaluable for the interpretation of experimentally obtained vibrational spectra.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for calculating the electronic absorption spectra of molecules. For this compound, TD-DFT calculations would predict the vertical excitation energies, corresponding oscillator strengths, and the nature of the electronic transitions (e.g., π→π* or n→π*). These calculations would provide theoretical absorption bands in the UV-Visible region, which could then be compared with experimental data to understand the electronic structure and chromophoric properties of the molecule.

Quantum Chemical Calculations on Reactivity and Stability

Further quantum chemical calculations can provide valuable information on the thermodynamic stability and the aromatic character of the molecule.

Thermochemical Properties (e.g., Heats of Formation)

Computational thermochemistry would be used to calculate key thermodynamic properties of this compound, such as its standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°). These values are essential for understanding the stability of the molecule and its potential role in chemical reactions.

Aromaticity Assessment of Pyridine Ring System

The aromaticity of the pyridine ring in this compound would be assessed using various computational methods. Techniques such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) index would be employed. These calculations would quantify the degree of aromatic character of the pyridine ring, which is a fundamental aspect of its structure and reactivity. The presence of the ethylphenyl and amine substituents would be expected to modulate the aromaticity of the pyridine core.

Molecular Dynamics Simulations for Intermolecular Interactions and Surface Adsorption

Computational studies employing molecular dynamics (MD) simulations provide valuable insights into the dynamic behavior of molecules, including their intermolecular interactions and adsorption characteristics on various surfaces. However, a comprehensive review of available scientific literature reveals a notable absence of specific MD simulation studies focused on this compound.

While research on related pyridine derivatives exists, offering a general understanding of how such molecules might behave, direct computational investigations into the intermolecular forces and surface adsorption properties of this compound have not been reported. Studies on similar molecules, such as pyridine and its substituted forms, have explored their interactions with surfaces like gold, iron, silica, and copper iodide, often revealing dependencies on the orientation of the molecule and the nature of the surface. acs.orgmdpi.comacs.orgmdpi.comrsc.org These investigations typically analyze parameters like adsorption energies and the influence of various functional groups on the strength and nature of the interaction.

Despite the insights that can be gleaned from these analogous systems, the specific arrangement and electronic nature of the 2-ethylphenyl and amino substituents on the pyridine ring of this compound would uniquely govern its interaction profile. The ethyl group introduces conformational flexibility and steric factors, while the amino and pyridine nitrogen atoms provide sites for hydrogen bonding and other electrostatic interactions. Without dedicated MD simulation studies, the precise nature of its intermolecular interactions and its behavior upon adsorption to surfaces remain speculative.

Therefore, to thoroughly understand the chemical physics of this compound at the molecular level, future computational research, including detailed molecular dynamics simulations, is warranted. Such studies would be instrumental in elucidating its interaction potentials, preferred molecular orientations in aggregates, and its binding mechanisms to different material surfaces.

Reactivity Profiles and Mechanistic Pathways of Aryl Substituted Pyridin 3 Amines

Investigation of Reaction Kinetics and Thermodynamic Parameters

Detailed kinetic and thermodynamic data for 6-(2-Ethylphenyl)pyridin-3-amine are not extensively available in the public domain. However, insights can be drawn from studies of structurally similar aminopyridines. The reactivity of the amino group and the pyridine (B92270) ring is influenced by both electronic and steric factors. The ethyl group at the 2-position of the phenyl ring, being an electron-donating group, can subtly influence the electron density of the pyridine ring system.

The amino group at the 3-position is a nucleophilic center and can participate in various reactions. The kinetics of these reactions would be expected to be influenced by the solvent, temperature, and the nature of the electrophile. Thermodynamic parameters, such as the enthalpy and entropy of reaction, would govern the position of equilibrium in reversible derivatization processes. For instance, in acylation reactions, the formation of the amide is typically thermodynamically favorable.

Mechanistic Postulation and Elucidation for Amination and Derivatization Processes

The mechanisms of amination and derivatization of pyridin-3-amines, including this compound, are centered around the nucleophilic character of the amino group and the potential for electrophilic substitution on the pyridine ring.

Amination: Direct amination to introduce the 3-amino group onto a pre-existing 6-(2-ethylphenyl)pyridine core is a challenging transformation. However, related methodologies for the C4-selective amination of pyridines have been developed, proceeding through a nucleophilic substitution of hydrogen (SNH) mechanism. nih.gov This process involves the formation of a 4-pyridyl pyridinium (B92312) salt intermediate, which then reacts with an amine source like aqueous ammonia. nih.gov While this applies to C4 amination, it highlights a potential pathway for introducing amino groups onto pyridine rings.

Derivatization: The derivatization of the 3-amino group is more straightforward and typically follows standard mechanistic pathways for primary amines.

Acylation: The reaction with acyl halides or anhydrides proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amino nitrogen attacks the carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses to form the amide product.

Alkylation: Alkylation of the amino group can occur via an SN2 mechanism with alkyl halides. The nucleophilic amino group attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a secondary or tertiary amine.

Diazotization: Reaction with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) would lead to the formation of a diazonium salt. This intermediate is highly versatile and can be used to introduce a variety of other functional groups (e.g., -OH, -CN, halogens) via Sandmeyer-type reactions.

Role of Catalysts in Mediating Reactivity and Selectivity

Catalysts play a pivotal role in expanding the synthetic utility of aryl-substituted pyridin-3-amines, enabling reactions that are otherwise difficult or unselective.

Transition Metal Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formations

Transition metal catalysts, particularly those based on palladium and nickel, are instrumental in forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds involving aryl-substituted pyridin-3-amines. tcichemicals.com These cross-coupling reactions are powerful tools for elaborating the core structure of this compound. tcichemicals.com

Carbon-Carbon Bond Formation: The pyridine ring of this compound can be functionalized through cross-coupling reactions. For instance, if a halogen atom were present on the pyridine ring, Suzuki, Heck, or Negishi couplings could be employed to introduce new aryl, vinyl, or alkyl groups. These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. tcichemicals.com

Carbon-Nitrogen Bond Formation: The amino group of this compound can participate in Buchwald-Hartwig amination reactions to form new C-N bonds. This reaction couples the amine with an aryl halide or triflate, providing access to a wide range of diarylamine derivatives. The catalytic cycle for this transformation also involves oxidative addition, coordination of the amine, deprotonation, and reductive elimination. Furthermore, transition-metal-catalyzed direct C-H amination has emerged as an atom-economical alternative to traditional cross-coupling methods. nih.gov

| Catalyst System | Reaction Type | Description |

| Palladium/Nickel Complexes | C-C Cross-Coupling | Facilitates the formation of new carbon-carbon bonds on the pyridine ring through reactions like Suzuki, Heck, and Negishi couplings. tcichemicals.com |

| Palladium/Copper Complexes | C-N Cross-Coupling | Enables the formation of new carbon-nitrogen bonds, such as in Buchwald-Hartwig amination, by coupling the amino group with aryl halides. |

| Rhodium/Iridium Complexes | C-H Amination | Catalyzes the direct amination of C-H bonds, offering a more atom-economical route to C-N bond formation. nih.gov |

Organocatalysis in Aminopyridine Transformations

While transition metal catalysis is dominant, organocatalysis offers a complementary approach for certain transformations of aminopyridines. Chiral organocatalysts, such as those based on phosphoric acids or thioureas, can be employed to achieve enantioselective derivatization of the amino group or the pyridine ring. For example, an organocatalyst could be used to direct the enantioselective addition of a nucleophile to an imine formed in situ from the amino group of this compound.

Advanced Applications of Pyridin 3 Amine Scaffolds in Chemical Science and Materials

Theoretical Studies on Material Science Implications

High-Energy Material Considerations

Key parameters for evaluating a compound's suitability as a high-energy material include its density, heat of formation, oxygen balance, and decomposition pathways. The presence of the pyridine (B92270) ring and the amine group in the 6-(2-Ethylphenyl)pyridin-3-amine structure provides a nitrogen-rich backbone, which is a common feature in many energetic materials. Nitrogen-rich compounds tend to have higher heats of formation and can decompose to form the highly stable dinitrogen molecule (N₂), releasing significant amounts of energy.

Theoretical calculations, such as Density Functional Theory (DFT), would be a primary tool to predict the energetic properties of this compound. These computational methods can estimate the following key attributes:

Heat of Formation (ΔHf): A positive heat of formation is a primary indicator of a high-energy material.

Density (ρ): Higher density is desirable as it can lead to higher detonation velocity and pressure.

Oxygen Balance (OB%): This parameter indicates how much oxygen is available within the molecule for the complete oxidation of its carbon and hydrogen atoms during decomposition. While the structure of this compound suggests it would be oxygen-negative, it could serve as a high-energy fuel component in formulations with an oxidizer.

Detonation Properties: Parameters like detonation velocity (D) and detonation pressure (P) can be estimated from the heat of formation and density.

Should this compound be considered as a precursor or a component in a high-energy formulation, its thermal stability would also be a crucial factor, which can be investigated through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Corrosion Inhibition Mechanisms through Theoretical Modeling

The use of organic molecules as corrosion inhibitors is a well-established practice, particularly for protecting metals in acidic environments. Pyridine derivatives are known to be effective corrosion inhibitors due to the presence of nitrogen atoms with lone pair electrons and the aromatic ring's π-electrons, which can interact with the vacant d-orbitals of metal surfaces. chemmethod.comchemmethod.com Although no specific experimental data exists for this compound, theoretical modeling provides a powerful approach to predict its potential efficacy as a corrosion inhibitor.

Theoretical investigations into the corrosion inhibition potential of a molecule like this compound would typically involve quantum chemical calculations and molecular dynamics simulations. researchgate.net

Quantum Chemical Calculations:

Quantum chemical calculations, often performed using DFT, can elucidate the relationship between the molecular structure of an inhibitor and its performance. nih.gov Key parameters that would be calculated for this compound include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the metal surface, leading to better inhibition efficiency.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap generally correlates with higher inhibition efficiency, as it implies easier electronic interactions between the inhibitor and the metal.

Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor onto the metal surface.

Global Hardness (η) and Softness (σ): These parameters relate to the stability and reactivity of the molecule. Softer molecules are generally more reactive and can be better corrosion inhibitors.

The following table outlines the typical quantum chemical parameters that would be calculated to assess the corrosion inhibition potential of a candidate molecule.

| Parameter | Symbol | Significance in Corrosion Inhibition |

| Energy of the Highest Occupied Molecular Orbital | E_HOMO | Higher values indicate better electron-donating ability. |

| Energy of the Lowest Unoccupied Molecular Orbital | E_LUMO | Lower values suggest better electron-accepting ability. |

| Energy Gap | ΔE | A smaller gap often correlates with higher inhibition efficiency. |

| Dipole Moment | μ | Higher values can enhance adsorption on the metal surface. |

| Electronegativity | χ | Measures the power of an atom or group to attract electrons. |

| Global Hardness | η | A measure of the resistance to charge transfer. |

| Global Softness | σ | The reciprocal of hardness; higher values indicate higher reactivity. |

| Fraction of Electrons Transferred | ΔN | Indicates the tendency of the inhibitor to donate electrons to the metal. |

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations can model the adsorption behavior of the inhibitor molecules on a metal surface, such as iron (Fe), in a simulated corrosive environment. These simulations provide insights into the binding energy and the orientation of the inhibitor molecules on the surface. The formation of a stable and dense adsorbed layer is crucial for effective corrosion protection. chemmethod.comresearchgate.net For this compound, MD simulations would help visualize how the pyridine ring, the amine group, and the ethylphenyl substituent orient themselves on the metal surface to maximize interaction and form a protective film. The presence of heteroatoms like nitrogen and the π-electron cloud of the pyridine ring are expected to be key sites for adsorption. mdpi.com

The combination of quantum chemical calculations and molecular dynamics simulations provides a robust theoretical framework for predicting the corrosion inhibition efficiency of this compound and understanding the underlying mechanisms at a molecular level.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Findings Regarding 6-(2-Ethylphenyl)pyridin-3-amine

The foundational knowledge of this compound is primarily rooted in its chemical structure, which consists of a pyridine (B92270) ring substituted with an amino group at the 3-position and a 2-ethylphenyl group at the 6-position. This arrangement of functional groups imparts specific electronic and steric characteristics that are expected to govern its reactivity and potential applications.

Basic chemical identifiers and properties for this compound are cataloged, providing a starting point for more in-depth investigation. compchemkitchen.org While specific experimental data for this exact molecule is not extensively published, its properties can be inferred from closely related analogs like 6-phenylpyridin-3-amine. acs.org The presence of the amino group suggests basic properties and the ability to form hydrogen bonds, while the biaryl-like structure points towards potential for π-π stacking interactions. wikipedia.org

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 6-Phenylpyridin-3-amine | 3-Aminopyridine |

| CAS Number | 1466075-32-0 compchemkitchen.org | 126370-67-0 wikipedia.org | 462-08-8 nih.gov |

| Molecular Formula | C₁₃H₁₄N₂ | C₁₁H₁₀N₂ | C₅H₆N₂ |

| Molecular Weight | 198.27 g/mol | 170.21 g/mol acs.org | 94.12 g/mol nih.gov |

| Appearance | Not specified | Not specified | Colorless solid nih.gov |

| Melting Point | Not specified | ~180°C wikipedia.org | 65°C nih.gov |

| Boiling Point | Not specified | Not specified | 248°C nih.gov |

The synthesis of 6-aryl-pyridin-3-amines is often achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.netwikipedia.org This method typically involves the reaction of a halogenated pyridine derivative with an appropriate arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net For the synthesis of this compound, a plausible route would involve the coupling of a 6-halopyridin-3-amine with 2-ethylphenylboronic acid.

Unexplored Reactivity and Synthetic Opportunities

The reactivity of this compound is largely dictated by the interplay of its constituent parts: the pyridine ring, the amino group, and the ortho-substituted phenyl ring. The pyridine nitrogen is basic and can be protonated or alkylated. youtube.com The pyridine ring itself is generally less susceptible to electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, with substitution typically occurring at the 3-position. youtube.comacs.org

The amino group at the 3-position can undergo a variety of reactions typical of primary aromatic amines. These include diazotization, acylation, and alkylation. The reactivity of this amino group can be modulated by the electronic effects of the 2-ethylphenyl substituent. wikipedia.org

The biaryl linkage between the pyridine and phenyl rings introduces the possibility of atropisomerism, where rotation around the C-C single bond is restricted due to steric hindrance from the ortho-ethyl group and the pyridine nitrogen. This opens up opportunities for the synthesis of chiral, non-racemic atropisomers, which could have interesting applications in asymmetric catalysis or as chiral ligands. wikipedia.org

Further synthetic opportunities lie in the functionalization of both the pyridine and phenyl rings. The presence of the amino group can direct further substitution on the pyridine ring. The ethylphenyl ring could also be subject to further electrophilic or radical substitution reactions, leading to a diverse library of derivatives. The development of novel catalytic methods for the direct C-H functionalization of such pyridyl systems is an active area of research. nih.gov

Advancements in Computational Modeling for Predictive Chemical Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, thereby guiding synthetic efforts and the design of new functional molecules. acs.org Density Functional Theory (DFT) is a widely used method to study the electronic structure, geometry, and reactivity of organic molecules. wikipedia.org

For this compound, computational modeling can be employed to:

Predict Molecular Geometry: Determine the preferred conformation, including the dihedral angle between the pyridine and phenyl rings, which is crucial for understanding steric effects and the potential for atropisomerism. compchem.me

Analyze Electronic Properties: Calculate properties such as molecular electrostatic potential, frontier molecular orbital energies (HOMO and LUMO), and dipole moment. These calculations can provide insights into the molecule's reactivity, charge distribution, and potential for use in electronic materials. wikipedia.org

Simulate Reaction Mechanisms: Investigate the transition states and energy barriers for various chemical reactions, helping to predict reaction outcomes and optimize synthetic conditions. rsc.org

Guide Drug Design: If the pyridin-3-amine scaffold is identified as a pharmacophore, computational docking studies can be used to predict the binding affinity and mode of interaction with biological targets. researchgate.net

Recent advancements in computational chemistry, including the development of more accurate functionals and the ability to model larger systems, will continue to enhance the predictive power of these methods for designing novel derivatives of this compound with desired properties. rsc.org

Emerging Areas for Functional Material Development Based on Pyridin-3-amine Scaffolds

The pyridin-3-amine scaffold is a versatile building block for the development of advanced functional materials. The combination of a π-conjugated system, a basic nitrogen atom, and a reactive amino group allows for the tuning of electronic, optical, and self-assembly properties.

One of the most promising emerging areas for materials based on pyridin-3-amine scaffolds is in the field of organic electronics . Pyridine-containing molecules are being explored for applications in:

Organic Light-Emitting Diodes (OLEDs): The electronic properties of pyridine derivatives can be tuned to create efficient charge-transporting and emissive materials. The introduction of different substituents can modify the emission color and quantum efficiency of OLEDs. researchgate.net Pyrene-pyridine integrated systems have been investigated as hole-transporting materials for solution-processed OLEDs. compchem.me

Organic Photovoltaics (OPVs): The donor-acceptor architecture, which can be readily constructed using pyridin-3-amine derivatives, is a key design principle for organic solar cells.

Organic Field-Effect Transistors (OFETs): The ability of pyridin-3-amine derivatives to self-assemble into ordered structures is advantageous for creating efficient charge-transporting layers in OFETs.

Another significant area is the development of supramolecular materials . The hydrogen bonding capabilities of the amino group and the coordination potential of the pyridine nitrogen make these scaffolds ideal for constructing well-defined supramolecular assemblies, such as coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing.

Furthermore, the inherent reactivity of the amino group allows for the post-synthetic modification of materials, enabling the introduction of new functionalities and the fine-tuning of material properties. The development of multi-substituted pyridines with tailored emission properties is an active area of research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(2-Ethylphenyl)pyridin-3-amine, and how can purity be optimized?

- Methodological Answer : A common approach involves coupling reactions, such as Suzuki-Miyaura cross-coupling between a halogenated pyridin-3-amine and a 2-ethylphenyl boronic acid derivative. Post-reduction of intermediates (e.g., nitro to amine groups) using hydrogenation with palladium catalysts (e.g., Pd/C in methanol) is critical. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity (>98%). Yield optimization requires strict control of reaction temperature (60–80°C) and inert atmospheres .

Q. How can researchers characterize the solubility and stability of this compound under varying conditions?

- Methodological Answer : Solubility is typically assessed using shake-flask methods in solvents like DMSO, methanol, and aqueous buffers (pH 1–7.4). Stability studies involve HPLC analysis under accelerated conditions (e.g., 40°C/75% RH for 4 weeks). For example, related pyridin-3-amine derivatives show moderate solubility in DMSO (>10 mg/mL) but limited aqueous solubility (<1 mg/mL), necessitating formulation with co-solvents like cyclodextrins .

Q. What spectroscopic techniques are most effective for structural confirmation?

- Methodological Answer : Combine - and -NMR to confirm the pyridine and ethylphenyl moieties. For example, aromatic protons in pyridine appear as doublets near δ 8.5–9.0 ppm, while ethyl groups show triplet/multiplet signals at δ 1.2–2.5 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (expected [M+H] for CHN: 199.1235). FT-IR identifies amine N-H stretches (~3350 cm) .

Advanced Research Questions

Q. How can structural parameters (e.g., crystal packing, hydrogen bonding) be analyzed to predict biological activity?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL refinement ( ) reveals intermolecular interactions. For example, amine groups in similar compounds form hydrogen bonds with adjacent pyridine rings (N–H···N, ~2.8 Å), influencing solubility and receptor binding. Pair these findings with DFT calculations (e.g., Gaussian 09) to model electronic properties (HOMO-LUMO gaps) and correlate with COX-2 inhibition or kinase activity .

Q. What strategies resolve contradictions in biological assay data for pyridin-3-amine derivatives?

- Methodological Answer : Discrepancies in IC values often arise from assay conditions (e.g., cell line variability, solvent effects). Validate activity via orthogonal assays:

- In vitro : Use recombinant enzyme assays (e.g., COX-2 inhibition) with positive controls (e.g., Celecoxib).

- In silico : Perform molecular docking (AutoDock Vina) against protein targets (PDB: 1CX2) to confirm binding poses.

Reproducibility requires ≥3 independent replicates and standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) .

Q. How can reaction conditions be optimized for scale-up without compromising yield?

- Methodological Answer : Employ design of experiments (DoE) to screen parameters:

- Catalyst loading : 1–5 mol% Pd(OAc).

- Solvent : Test toluene vs. DMF for coupling efficiency.

- Temperature : Gradient from 50°C to 100°C.

Advanced monitoring tools (e.g., inline FT-IR) track reaction progress. For scale-up, switch to flow chemistry to enhance heat/mass transfer and reduce side products (e.g., dehalogenation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.